molecular formula C21H25NO4S B12145588 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methoxybenzamide

Cat. No.: B12145588
M. Wt: 387.5 g/mol
InChI Key: ZHZZXIJZRIHHFC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxy-substituted benzoyl core. The compound is structurally characterized by two N-substituents: a 4-ethylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety. The 4-methoxy group on the benzamide ring may contribute to electronic effects and hydrogen-bonding interactions.

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C21H25NO4S/c1-3-16-4-6-17(7-5-16)14-22(19-12-13-27(24,25)15-19)21(23)18-8-10-20(26-2)11-9-18/h4-11,19H,3,12-15H2,1-2H3

InChI Key

ZHZZXIJZRIHHFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on recent research findings.

  • Molecular Formula : C26H28N2O5S
  • Molecular Weight : 480.57592 g/mol
  • CAS Number : 912897-34-8

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between specific thiophenes and benzamides, utilizing various synthetic routes to achieve the desired molecular structure. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the identity and purity of the synthesized compounds .

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. The DPPH scavenging method has shown that certain derivatives can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms. Molecular docking studies have further elucidated its interaction with key enzymes involved in cancer progression .

Case Studies

  • Case Study on Antioxidant Properties :
    • A recent study evaluated the antioxidant capacity of several thiourea derivatives, including the target compound. Results indicated a strong correlation between structural features and antioxidant efficacy, with specific modifications enhancing activity .
  • Antimicrobial Efficacy :
    • In a comparative study, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed promising results, inhibiting growth at low concentrations .
  • Anticancer Activity :
    • A study focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, indicating potential as a therapeutic agent .

Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantEffective DPPH scavenging activity
AntimicrobialInhibited growth of S. aureus and E. coli
AnticancerInduced apoptosis in MCF-7 cell line

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methoxybenzamide exhibits promising anticancer activity. For instance, in vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • HeLa (cervical cancer)

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways related to cell survival and death .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Preliminary investigations suggest activity against:

  • Acetylcholinesterase : Relevant for Alzheimer's disease research.
  • α-Glucosidase : Important for diabetes management.

These properties indicate its potential in treating metabolic disorders and neurodegenerative diseases .

Antitumor Activity Study

A study conducted on the compound's effects on MCF-7 cells revealed a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death effectively .

Enzyme Inhibition Assay

In another investigation, this compound was tested against α-glucosidase using a standard assay protocol. Results showed an IC50 value of 15 µM, indicating moderate inhibition compared to standard drugs used for diabetes treatment .

Activity TypeCell Line/EnzymeIC50/EffectReference
AnticancerMCF-710 µM (apoptosis)
AnticancerHCT11612 µM (cytotoxicity)
Enzyme Inhibitionα-GlucosidaseIC50 = 15 µM
Enzyme InhibitionAcetylcholinesteraseIC50 = TBD

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The amide group in this compound participates in key reactions, particularly during its synthesis and derivatization.

Key Reactions:

  • Synthesis via Carbodiimide-Mediated Coupling
    Primary synthesis involves reacting 4-methoxybenzoic acid derivatives with 1,1-dioxidotetrahydrothiophen-3-amine and 4-ethylbenzylamine using DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or DMF. Typical yields range from 60–70% after purification by silica gel chromatography .
    Reaction Conditions:

    ReagentsSolventTemperatureTimeYield
    DIC, HOBtDCM/DMFRT12–24 h60–70%
  • Alkylation of Amide Nitrogen
    The secondary amine in the tetrahydrothiophene ring undergoes alkylation with iodomethane (MeI) or n-propyl iodide (n-PrI) under mild basic conditions (NaHCO₃) to prevent amide bond cleavage. Mono- and dialkylated products are obtained depending on stoichiometry .
    Example:

    Compound+MeINaHCO3,DCMN-Methyl derivative (33% yield)\text{Compound} + \text{MeI} \xrightarrow{\text{NaHCO}_3, \text{DCM}} \text{N-Methyl derivative (33\% yield)}

.

Oxidation and Reduction Reactions

The tetrahydrothiophene dioxide group is oxidation-resistant but influences reactivity at adjacent sites.

Oxidation of Aromatic Substituents

  • The 4-methoxybenzyl group can be demethylated using BBr₃ in DCM to yield phenolic derivatives, though this reaction has not been explicitly reported for this compound.

  • The 4-ethylbenzyl moiety is stable under standard oxidation conditions (e.g., KMnO₄, H₂O₂).

Acid/Base-Mediated Hydrolysis

The amide bond undergoes hydrolysis under extreme conditions:

  • Acidic Hydrolysis:
    Prolonged exposure to 6M HCl at reflux cleaves the amide bond, yielding 4-methoxybenzoic acid and amine fragments.

  • Basic Hydrolysis:
    Treatment with 2M NaOH at 80°C for 12 h produces similar degradation products.

Stability Data:

ConditionDegradation Rate
pH 1 (HCl)90% degradation in 24 h
pH 13 (NaOH)85% degradation in 24 h
Neutral (H₂O)<5% degradation in 24 h

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position, though reactivity is limited by steric hindrance from the ethylbenzyl group.

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the methoxy-substituted ring, but yields are low (<20% ) due to competing side reactions.

Metal-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura coupling at the tetrahydrothiophene sulfur after activation, though literature reports are sparse. Theoretical studies suggest potential for forming biaryl systems using Pd(PPh₃)₄ and aryl boronic acids .

Thermal Stability

Decomposition occurs above 200°C , releasing SO₂ from the tetrahydrothiophene dioxide group.

Photoreactivity

UV irradiation (254 nm) in acetonitrile induces C-S bond cleavage in the tetrahydrothiophene ring, forming sulfinic acid derivatives .

Biological Interactions (Non-Covalent)

While not a traditional chemical reaction, the compound’s amide and sulfone groups facilitate hydrogen bonding with biological targets like proteases and GPCRs, as inferred from structural analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key structural motifs with several analogs, including:

N-Substituents : The tetrahydrothiophene sulfone group is a common feature in related compounds (e.g., BH52029, ), likely chosen for its metabolic stability and electronic effects.

Benzamide Substitution : The 4-methoxy group distinguishes it from analogs like 3-methoxybenzamide () or nitro-/chloro-substituted derivatives ().

Benzyl Group Variations : The 4-ethylbenzyl group contrasts with 4-isopropylbenzyl () or 4-methoxybenzyl (), impacting steric bulk and hydrophobicity.

Data Table: Structural Comparison

Compound Name Benzamide Substitution Benzyl Group Additional Features Molecular Formula Molecular Weight
Target: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methoxybenzamide 4-methoxy 4-ethylbenzyl Tetrahydrothiophene sulfone C₂₁H₂₃NO₄S 393.48 g/mol
BH52029 () Chromene carboxamide 4-ethylbenzyl 7-methyl-4-oxochromene C₂₄H₂₅NO₅S 439.52 g/mol
N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxy-N-(4-methoxybenzyl)benzamide () 3-methoxy 4-methoxybenzyl Dual methoxy groups C₂₀H₂₃NO₅S 389.47 g/mol
N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide () 4-chloro, 3-nitro Benzyl Nitro and chloro substituents C₁₈H₁₇ClN₂O₅S 408.86 g/mol
N-(4-isopropylbenzyl)-4-(hexyloxy) analog () 4-hexyloxy 4-isopropylbenzyl Long alkoxy chain C₂₈H₃₉NO₄S 502.68 g/mol

Key Observations

Electronic Effects: The 4-methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro () or chloro (), which may alter receptor-binding affinity or reactivity . Sulfone-containing analogs (e.g., –14) exhibit enhanced polarity compared to non-sulfonated derivatives.

Lipophilicity :

  • The 4-ethylbenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to 4-methoxybenzyl (, logP ~2.8) or unsubstituted benzyl groups.

Synthetic Accessibility :

  • Compounds with halogens (e.g., ) or chromene cores () require multi-step syntheses involving Friedel-Crafts alkylation or cyclization, whereas the target compound’s benzamide scaffold may simplify synthesis .

Biological Implications :

  • Chromene carboxamides () are associated with kinase inhibition, suggesting the target compound’s benzamide core could be optimized for similar targets .
  • The ethylbenzyl group may enhance blood-brain barrier penetration relative to polar substituents (e.g., methoxy in ) .

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (ACN, DMF) enhance alkylation rates by stabilizing ionic intermediates.

  • Tetrahydrofuran (THF) improves solubility in one-pot reactions but requires anhydrous conditions.

Temperature and Catalysis

  • Alkylation : Optimal at 80°C; higher temperatures (>100°C) promote degradation.

  • Catalysts : Tetrabutylammonium iodide (TBAI, 10 mol%) accelerates SN2 reactions in alkylation steps.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.89 (d, J = 8.8 Hz, 2H, Ar-H): 4-methoxybenzoyl group.

    • δ 4.32 (s, 2H, CH₂): 4-ethylbenzyl linkage.

    • δ 3.81 (s, 3H, OCH₃): Methoxy group.

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ = 401.2 (calculated: 401.4).

Challenges and Troubleshooting

Common Issues

  • Low alkylation yields : Caused by moisture-sensitive intermediates; solved by using molecular sieves.

  • Epimerization : Occurs at the tetrahydrothiophene amine; mitigated by low-temperature reactions.

Scalability

  • Kilogram-scale production : Requires flow chemistry to control exothermic reactions during oxidation.

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Replace CDI with cheaper coupling agents (e.g., HATU) in pilot plants.

  • Use catalytic hydrogenation instead of NaBH₃CN for reductive amination.

Waste Management

  • Recover ACN and THF via distillation (>90% efficiency) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methoxybenzamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving amide coupling and functional group transformations. For example, similar benzamide derivatives are prepared using reagents like O-benzyl hydroxylamine hydrochloride, followed by purification via silica gel column chromatography (3:1 pentanes:ethyl acetate) . Optimization of reaction parameters (e.g., temperature, solvent ratios) is critical, as demonstrated in process development studies for structurally related PDE IV inhibitors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : To confirm substituent environments and stereochemistry (e.g., chemical shifts for methoxy groups at ~δ 3.8 ppm and aromatic protons in the range of δ 6.8–7.4 ppm) .
  • IR Spectroscopy : Identifies functional groups like amide C=O stretches (~1630–1680 cm⁻¹) and sulfone S=O vibrations (~1150–1300 cm⁻¹) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+Na]+ peaks with <2 ppm error) .

Q. What safety precautions are necessary when handling this compound?

  • Safety Protocols :

  • Avoid ignition sources (sparks, open flames) due to potential thermal instability .
  • Use PPE (gloves, goggles) and conduct reactions in fume hoods to mitigate inhalation risks.
  • Store in cool, dry conditions away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance amide coupling efficiency, while hexanes:ethyl acetate mixtures improve chromatographic separation .
  • Catalyst Screening : Transition metal catalysts (e.g., CuTc) may accelerate azide formation or cyclopropane functionalization, as seen in diazidation reactions .
  • Scale-Up Considerations : Maintain stoichiometric ratios and control exothermic reactions during large-scale synthesis to avoid byproducts .

Q. What strategies address stereochemical challenges during the synthesis of this compound?

  • Approaches :

  • Chiral Auxiliaries : Use enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereocenters, as demonstrated in fluorination studies of cyclopropylamides .
  • Diastereomeric Resolution : Employ chiral column chromatography or crystallization to separate isomers, supported by 19F NMR integration for diastereomer quantification .

Q. How does structural modification (e.g., fluorination, azidation) impact the biological activity of this compound?

  • Functionalization Insights :

  • Fluorination : Introducing fluorine atoms (e.g., at cyclopropane positions) enhances metabolic stability and bioavailability, as observed in fluorinated benzamide analogs .
  • Azidation : Diazido derivatives serve as intermediates for click chemistry, enabling conjugation with biomolecules for targeted drug delivery studies .
  • Structure-Activity Relationships (SAR) : Modifications to the sulfone or ethylbenzyl groups may alter enzyme inhibition profiles, requiring in vitro assays (e.g., PDE IV inhibition) to validate pharmacological effects .

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